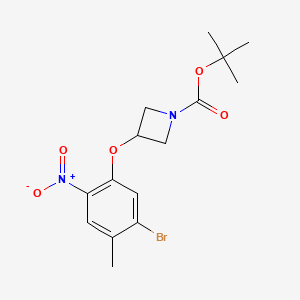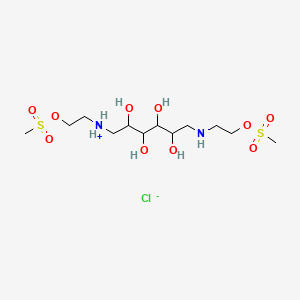![molecular formula C35H32N2O7 B13733589 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid: is a complex organic compound characterized by its unique structure, which includes fluorenylmethoxycarbonyl (Fmoc) groups. These groups are commonly used in peptide synthesis due to their ability to protect amino acids during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the ethoxy group through a series of reactions, including esterification and amidation. The final step involves the deprotection of the Fmoc groups under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl groups.
Reduction: Reduction reactions can be used to modify the ethoxy group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid is used as a building block in peptide synthesis. Its Fmoc groups protect amino acids during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Biology: In biological research, this compound is used to study protein interactions and functions. The protected amino acids can be incorporated into peptides and proteins, which are then used in various assays and experiments.
Medicine: In medicine, the compound is explored for its potential in drug development. Its ability to protect amino acids makes it useful in the synthesis of peptide-based drugs, which can target specific proteins or pathways in the body.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of complex molecules with specific properties, which can be used in various applications, including pharmaceuticals and biotechnology.
作用機序
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc groups protect the amino acids from unwanted reactions during the synthesis process. When the desired peptide sequence is achieved, the Fmoc groups are removed under basic conditions, revealing the free amino acids.
Molecular Targets and Pathways: The compound primarily targets amino acids and peptides during the synthesis process. It does not have a specific biological target or pathway but is used to facilitate the creation of peptides and proteins for research and therapeutic purposes.
類似化合物との比較
(2S)-2-(tert-Butoxycarbonylamino)-3-[2-(tert-butoxycarbonylamino)ethoxy]propanoic acid: This compound uses tert-butoxycarbonyl (Boc) groups instead of Fmoc groups for amino acid protection.
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(tert-butoxycarbonylamino)ethoxy]propanoic acid: This compound uses a combination of Fmoc and Boc groups for protection.
Uniqueness: The uniqueness of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid lies in its dual Fmoc protection, which provides robust protection for amino acids during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins, where multiple protection steps are required.
特性
分子式 |
C35H32N2O7 |
|---|---|
分子量 |
592.6 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid |
InChI |
InChI=1S/C35H32N2O7/c38-33(39)32(37-35(41)44-20-31-28-15-7-3-11-24(28)25-12-4-8-16-29(25)31)21-42-18-17-36-34(40)43-19-30-26-13-5-1-9-22(26)23-10-2-6-14-27(23)30/h1-16,30-32H,17-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m0/s1 |
InChIキー |
CYTWYSWBCSNYGP-YTTGMZPUSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




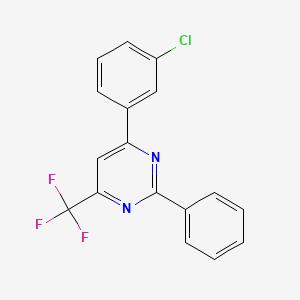
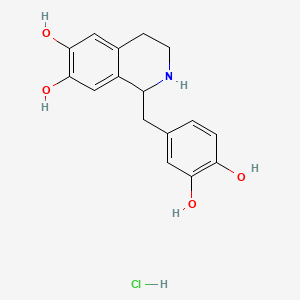

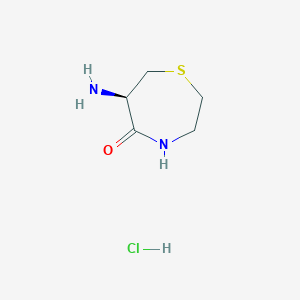
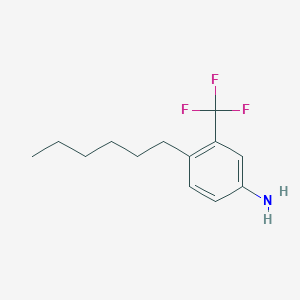
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)



